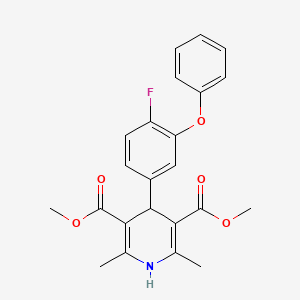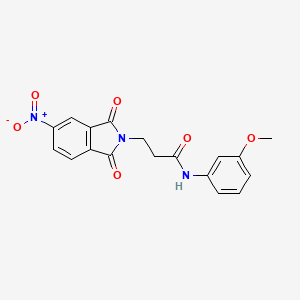![molecular formula C27H32N2O5 B3536876 3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3536876.png)
3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the diazabicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes two methoxybenzoyl groups, a methyl group, and a propyl group. The diazabicyclo[3.3.1]nonane scaffold is known for its broad spectrum of biological activities, including antifungal, antibacterial, analgesic, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common method is the Mannich condensation reaction, where a piperidone derivative reacts with formaldehyde and a primary amine under acidic conditions to form the diazabicyclo[3.3.1]nonane core . The methoxybenzoyl groups are then introduced through acylation reactions using methoxybenzoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the Mannich condensation and acylation steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammation or as an agonist of receptors that mediate pain relief .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-diazabicyclo[3.3.1]nonan-9-one derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclic scaffold.
Bispidinones: Similar in structure but with different functional groups, leading to variations in biological activity.
Uniqueness
3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific combination of methoxybenzoyl, methyl, and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
3,7-bis(4-methoxybenzoyl)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5/c1-5-14-27-17-28(23(30)19-6-10-21(33-3)11-7-19)15-26(2,25(27)32)16-29(18-27)24(31)20-8-12-22(34-4)13-9-20/h6-13H,5,14-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJORMCDAWCBWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=C(C=C3)OC)C)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536795.png)

![4-({[(3,5-Dichloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3536816.png)

![7-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3-(2-furylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3536830.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B3536831.png)

![(E)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3536842.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3536844.png)
![2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3536852.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3536872.png)
![3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3536882.png)
![3-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B3536903.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3536908.png)
